molecular formula C17H16N2OS2 B3012924 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898459-23-9

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No.: B3012924
CAS No.: 898459-23-9
M. Wt: 328.45
InChI Key: QROZEDYVCZKVCG-UHFFFAOYSA-N
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Description

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a substituted benzamide via an amine group. This structure is part of a class of compounds recognized for its potential in medicinal chemistry research, particularly as a scaffold for developing inhibitors against key biological targets . The benzo[d]thiazole pharmacophore is a privileged structure in drug discovery due to its planar, electron-rich nature that facilitates π–π stacking and hydrogen bonding with biological targets . This molecular framework is of significant value in early-stage drug discovery for oncology and neuroscience. Research on analogous N-(thiazol-2-yl)benzamide compounds has identified them as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . Furthermore, related benzothiazole-benzamide hybrids have demonstrated promising in vitro anticancer activity by acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway, which is a critical focus in developing therapies for aggressive cancers . The specific 3-(ethylthio) and 2-methyl substituents on this compound are likely explored to optimize properties such as lipophilicity, metabolic stability, and binding affinity to relevant enzymes or receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full mechanistic potential and physicochemical properties.

Properties

IUPAC Name

3-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-21-14-6-4-5-12(9-14)17(20)19-13-7-8-15-16(10-13)22-11(2)18-15/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROZEDYVCZKVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with ethylthiol and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is being investigated for its potential as an enzyme inhibitor , particularly targeting monoamine oxidase (MAO). Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine and serotonin in the brain, which may have therapeutic implications for treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.

Medicine

The compound's potential therapeutic effects are being explored in the context of neurodegenerative diseases. Studies suggest that by inhibiting MAO, it may help alleviate symptoms associated with these conditions. Additionally, its properties may extend to mood disorders due to its influence on neurotransmitter levels.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical reactivity allows for the creation of specialized products in material science.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may help alleviate symptoms of neurodegenerative and mood disorders .

Comparison with Similar Compounds

Substituents on the Benzamide Moiety

  • Compound A : Ethylthio (-S-C₂H₅) at the 3-position of the benzamide.
  • 4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (3l) : Methoxy (-OCH₃) at the 4-position of the benzamide. This electron-donating group enhances solubility but reduces lipophilicity compared to ethylthio. Reported as a reddish-brown amorphous solid with 63% synthesis yield .
  • N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide: Methylthio (-S-CH₃) at the 2-position of the benzothiazole.
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide: Amino (-NH₂) at the 6-position of the benzothiazole. The amino group introduces hydrogen-bonding capacity, enhancing interactions with polar residues in enzymes or receptors .

Substituents on the Benzothiazole Core

  • Compound A : Methyl (-CH₃) at the 2-position of the benzothiazole.
  • 7q–7t (): Variants include chloro-pyridinyl, thiazolyl, and pyrimidinyl substituents. For example: 7q: 2-Chloropyridin-4-ylamino group. Chlorine’s electron-withdrawing effect may enhance stability and alter binding kinetics. 7t: Thiazol-2-ylamino group.

Key Observations :

  • Ethylthio derivatives (e.g., Compound A) are expected to exhibit moderate yields (comparable to 7q–7t, 63–77%) .
  • Higher melting points (e.g., 7t at 237.7–239.1°C) correlate with rigid substituents like thiazolyl groups, whereas methoxy or ethylthio groups may lower melting points due to reduced crystallinity .

Cytotoxicity and Cell Line Studies

  • 7q–7t () : Tested on HepG2, HeLa, HCT116, and other cancer cell lines. The chloro-pyridinyl variant (7q) showed moderate cytotoxicity, while the thiazolyl derivative (7t) exhibited higher potency, possibly due to enhanced hydrophobic interactions .
  • Compound A : Ethylthio’s moderate lipophilicity may balance membrane permeability and target engagement, but specific cytotoxicity data are unavailable.

Enzyme Inhibition

  • N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide () : Demonstrated strong binding to human carbonic anhydrase II (hCA II) via ethylthio-oxadiazole interactions. Compound A’s ethylthio group may similarly modulate enzyme inhibition .
  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (): Exhibits corrosion inhibition properties, attributed to the amino group’s electron-donating effects. Ethylthio’s sulfur atom may offer analogous protective mechanisms in materials science .

Receptor Binding

  • Pramipexole derivatives () : Benzamide compounds with tetrahydrobenzo[d]thiazole cores show selectivity for dopamine D3 receptors. Compound A’s ethylthio group could influence receptor affinity compared to chloro or fluoro substituents in these analogues .

Biological Activity

3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications. This article explores its synthesis, mechanism of action, biological evaluations, and structure-activity relationships (SARs) based on diverse research findings.

The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with ethylthiol and benzoyl chloride. The reaction is conducted in the presence of a base such as triethylamine, followed by purification techniques like column chromatography to yield the final product.

Chemical Properties:

  • Molecular Formula: C₁₆H₁₄N₂OS₂
  • Molecular Weight: 314.4 g/mol
  • CAS Number: 899732-72-0

The primary mechanism of action for this compound is its role as a monoamine oxidase (MAO) inhibitor. By inhibiting MAO enzymes, this compound prevents the degradation of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms associated with neurodegenerative disorders like Parkinson's disease and Alzheimer's disease .

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3 . The following table summarizes key findings related to the anticancer activity of benzothiazole derivatives:

CompoundCell LineIC50 (µM)Mechanism
8jU93710Procaspase-3 activation
8kMCF-710Procaspase-3 activation
This compoundVariousTBDApoptosis induction

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives. For instance, the ethylthio group enhances the compound's ability to interact with biological targets, while modifications to the benzamide moiety can alter its potency and selectivity .

Case Studies

  • Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds bearing a thiazole ring demonstrated significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Monoamine Oxidase Inhibition : In vitro studies showed that this compound effectively inhibits MAO activity, leading to increased levels of neurotransmitters. This finding suggests its potential therapeutic application in treating mood disorders .

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